molecular formula C4H3BrN2O B3262999 5-Bromopyrimidine 1-oxide CAS No. 36529-69-8

5-Bromopyrimidine 1-oxide

Cat. No.: B3262999
CAS No.: 36529-69-8
M. Wt: 174.98 g/mol
InChI Key: GABPOWQWVMITGH-UHFFFAOYSA-N
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Description

5-Bromopyrimidine 1-oxide: is an organic compound with the molecular formula C4H3BrN2O It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and an oxygen atom is bonded to the nitrogen atom in the ring, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidine 1-oxide typically involves the bromination of pyrimidine followed by oxidation. One common method is the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyrimidine is then oxidized using hydrogen peroxide or a peracid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrimidine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

  • Substituted pyrimidines, amines, and biaryl compounds depending on the reaction type and conditions used.

Scientific Research Applications

Chemistry: 5-Bromopyrimidine 1-oxide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, it is used to study the interactions of pyrimidine derivatives with biological macromolecules. It is also employed in the design of enzyme inhibitors and nucleic acid analogs .

Medicine: Its derivatives have shown activity against certain types of cancer cells and viruses .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. It is also utilized in the development of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or alter the function of receptors, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromopyrimidine 1-oxide is unique due to the presence of both the bromine atom and the N-oxide group. This combination enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the N-oxide group can improve its solubility and bioavailability, making it more effective in biological applications .

Properties

IUPAC Name

5-bromo-1-oxidopyrimidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-1-6-3-7(8)2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPOWQWVMITGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=N1)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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